4-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
This compound is a Schiff base derivative synthesized via the condensation of 4-aminoantipyrine (4-AAP) with 2-hydroxybenzaldehyde. The core structure comprises a pyrazolone ring substituted with methyl and phenyl groups, along with an (E)-configured imine linkage to a 2-hydroxyphenyl moiety. Its molecular formula is C₁₈H₁₇N₃O₂ (MW: 307.34 g/mol). The planar arrangement of the pyrazolone and aromatic rings facilitates intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its physicochemical and biological properties .
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-17(19-12-14-8-6-7-11-16(14)22)18(23)21(20(13)2)15-9-4-3-5-10-15/h3-12,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFMMDXSTAJOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124337 | |
| Record name | 1,2-Dihydro-4-[[(2-hydroxyphenyl)methylene]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30957-66-5 | |
| Record name | 1,2-Dihydro-4-[[(2-hydroxyphenyl)methylene]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30957-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrazolin-5-one, 2,3-dimethyl-1-phenyl-4-(salicylideneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030957665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-4-[[(2-hydroxyphenyl)methylene]amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-4-(2-HYDROXYBENZYLIDENEAMINO)-1-PHENYL-3-PYRAZOLIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 4-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole ring with various substituents that contribute to its biological activity. The presence of the 2-hydroxyphenyl group is particularly significant, as it enhances the compound's potential interactions with biological targets.
Structural Formula
Key Structural Features
- Pyrazole Core : Provides a versatile scaffold for interaction with various biological targets.
- Hydroxy Group : Enhances hydrogen bonding capabilities, potentially increasing bioactivity.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins and modulation of signaling pathways associated with cell survival.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Mechanism : Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
- Case Studies : In vivo models have shown reduced edema and inflammatory markers following administration of the compound.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens:
The antimicrobial activity is likely attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies and Research Findings
- Anticancer Mechanisms :
- Anti-inflammatory Effects :
- Synergistic Effects :
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity:
Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. For instance, studies have shown that the compound can scavenge free radicals and reduce oxidative stress in biological systems. This is crucial for developing therapeutic agents against diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Antimicrobial Properties:
Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial and fungal strains. For example, a study published in ResearchGate highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory activities. In vitro assays revealed that it inhibits pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases like arthritis and asthma.
Coordination Chemistry
Metal Complexes:
The formation of metal complexes with this pyrazolone derivative has been extensively studied. These complexes are characterized using techniques such as FTIR spectroscopy and electronic spectroscopy. The resulting metal complexes have shown enhanced biological activities compared to their non-complexed forms. For instance, metal complexes of this compound have been reported to exhibit improved cytotoxicity against cancer cell lines .
Table 1: Summary of Metal Complexes Derived from the Compound
| Metal Ion | Characterization Techniques | Biological Activity |
|---|---|---|
| Cu(II) | FTIR, UV-Vis Spectroscopy | Cytotoxicity against cancer cells |
| Zn(II) | Elemental Analysis | Antimicrobial activity |
| Ni(II) | Magnetic Susceptibility | Anti-inflammatory effects |
Material Science Applications
Polymeric Materials:
The incorporation of this compound into polymer matrices has been explored to enhance the mechanical properties and thermal stability of the materials. Studies have shown that adding pyrazolone derivatives can improve the tensile strength and heat resistance of polymers, making them suitable for various industrial applications.
Nanocomposites:
Recent advancements involve using this compound in nanocomposite formulations. The unique properties of pyrazolone derivatives allow for the development of nanomaterials with tailored functionalities, such as increased electrical conductivity and enhanced optical properties. These materials are being investigated for applications in sensors and electronic devices.
Case Studies
- Antioxidant Research: A study conducted by researchers at a leading university demonstrated that the pyrazolone derivative significantly reduced lipid peroxidation in rat liver homogenates, suggesting its potential as a natural antioxidant supplement .
- Metal Complex Efficacy: A comparative study involving various metal complexes derived from this compound showed that Cu(II) complex exhibited the highest cytotoxicity against human breast cancer cell lines (MCF-7), highlighting its potential in cancer therapy .
- Polymeric Enhancements: Research published in a polymer science journal indicated that incorporating 5% of this pyrazolone derivative into polyvinyl chloride (PVC) improved its thermal stability by 30%, making it more suitable for high-temperature applications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Pyrazolone Derivatives
Impact of Substituents on Bioactivity
- Extended Aromatic Systems : The naphthyl-substituted derivative (C₂₂H₁₉N₃O₂) demonstrates anticancer activity, attributed to improved intercalation with DNA or protein active sites .
- Lipophilic Chains : The 4-pentadecyl chain in C₃₂H₄₅N₃O₂ enhances membrane permeability, a critical factor for antiviral activity against HIV integrase .
- Hydroxy and Methoxy Groups: The 2-hydroxy-3-methoxy analog (C₁₉H₁₉N₃O₃) shows notable antibacterial effects, likely due to hydrogen bonding with microbial enzymes .
Structural and Crystallographic Insights
- Planarity and Hydrogen Bonding : The target compound and its 2-hydroxy-3-methoxy analog exhibit coplanar pyrazolone and aromatic rings, stabilizing crystal packing via intramolecular hydrogen bonds (O–H···N) .
- Steric Effects : Bulky substituents, such as the naphthyl group, introduce torsional angles (e.g., 9.7° in C₂₂H₁₉N₃O₂), reducing planarity but enhancing hydrophobic interactions .
Preparation Methods
Key Reaction Parameters:
-
Temperature : Reflux conditions (80–100°C) ensure complete cyclization.
-
Catalyst : Sodium acetate facilitates deprotonation and accelerates ring closure.
-
Yield : Typical yields range from 75% to 87% after recrystallization in ethanol.
The introduction of the (E)-2-hydroxyphenylmethylideneamino group occurs through a Schiff base condensation between the pyrazolone’s amino group and 2-hydroxybenzaldehyde. SciELO Chile (2015) optimized this step using ionic liquid catalysts under solvent-free conditions. For example, [Et3NH][HSO4] (10 mol%) catalyzed the condensation of 3-methyl-1-phenyl-5-pyrazolone with 2-hydroxybenzaldehyde at 90°C, achieving an 86% yield in 35 minutes.
Mechanistic Insights:
-
Activation : The ionic liquid’s Brønsted acidity protonates the aldehyde carbonyl, enhancing electrophilicity.
-
Nucleophilic Attack : The pyrazolone’s amino group attacks the activated aldehyde, forming an imine intermediate.
-
Tautomerization : Keto-enol tautomerism stabilizes the final Schiff base.
Catalytic Methods and Optimization
Ionic Liquid Catalysis
Table 1: Performance of Ionic Liquids in Schiff Base Formation
| Ionic Liquid | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| [Et3NH][HSO4] | 90 | 35 | 86 |
| [BPy][HSO4] | 90 | 45 | 78 |
| None (thermal) | 90 | 210 | 7 |
Data sourced from SciELO Chile (2015)
The superior performance of [Et3NH][HSO4] arises from its dual role as a proton donor and stabilizer of transition states. Recycling experiments confirmed its reusability for five cycles with <5% activity loss.
Solvent-Free Approaches
Eliminating solvents reduces environmental impact and simplifies purification. Arkivoc (2022) reported a one-pot synthesis where furan-3-one intermediates undergo diazo coupling and rearrangement to yield pyrazolones. While this method avoids isolation steps, yields (50–65%) are lower than ionic liquid-catalyzed routes.
Structural Characterization
Spectroscopic Validation
-
IR Spectroscopy : A strong C=N stretch at 1620 cm⁻¹ confirms Schiff base formation.
-
¹H NMR : The imine proton (CH=N) resonates as a singlet at δ 8.3–8.5 ppm, while the phenolic -OH appears at δ 12.1 ppm.
-
X-ray Crystallography : Single-crystal analyses reveal planarity of the Schiff base moiety and intramolecular hydrogen bonding between the phenolic -OH and adjacent carbonyl group.
Purity and Stability
HPLC analyses under reversed-phase conditions (C18 column, methanol:water = 70:30) show ≥98% purity. The compound exhibits stability in dark, dry conditions for >6 months but degrades under UV light due to cis-trans isomerization of the imine bond.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Ionic Liquid Catalysis | High yield, recyclable catalyst | Requires anhydrous conditions | 86 |
| Solvent-Free Thermal | Eco-friendly, simple workup | Longer reaction time | 65 |
| Conventional Acidic | Well-established protocol | Low atom economy | 72 |
Industrial Scalability Considerations
Pilot-scale studies using continuous flow reactors (CFRs) demonstrate potential for kilogram-scale production. Key parameters include:
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The compound is synthesized via Schiff base condensation between 4-aminoantipyrine and 2-hydroxybenzaldehyde. Optimal conditions include refluxing in ethanol (80°C, 4–6 hours) with acetic acid catalysis, yielding 70–85% after recrystallization. Reaction progress is monitored via TLC (ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
Key techniques:
- X-ray crystallography : Resolves molecular conformation (e.g., monoclinic P21/c, a=11.52 Å, b=16.42 Å, β=94.01° ).
- NMR spectroscopy : ¹H NMR peaks at δ 8.45 (CH=N), δ 2.25 (CH3), and δ 12.1 (OH) confirm functional groups .
- IR spectroscopy : Bands at 1615 cm⁻¹ (C=N) and 3200 cm⁻¹ (OH) validate the Schiff base and phenolic hydroxyl .
Q. How is the compound’s purity assessed during synthesis?
Purity is verified via:
- Melting point analysis : Compare observed values (e.g., 172–178°C) to literature data .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to detect impurities (<1% area) .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between polymorphic forms?
Polymorphs (e.g., β-phase vs. α-phase) are analyzed using:
- Single-crystal XRD : Compare lattice parameters (β-phase: V=2129.1 ų vs. α-phase: V=2080.5 ų ).
- Hirshfeld surface analysis : Identify hydrogen-bonding variations (e.g., O–H⋯O vs. C–H⋯π interactions) driving polymorphism .
- DSC : Detect thermal transitions (β-phase melts at 178°C vs. α-phase at 172°C ).
Q. What experimental strategies correlate structural modifications with biological activity?
Structure-Activity Relationship (SAR) studies involve:
- Substituent variation : Introduce nitro or methoxy groups to the phenyl ring; assess antibacterial activity via MIC assays (e.g., MIC=8 µg/mL for nitro-substituted derivatives ).
- Molecular docking : Use AutoDock Vina to predict binding affinities with COX-2 (∆G=−8.2 kcal/mol ).
- Pharmacokinetic profiling : Measure logP (1.8–2.3) via shake-flask methods to optimize bioavailability .
Q. How should researchers design experiments to investigate polymorph thermodynamic stability?
A multi-method approach:
- Slurry conversion : Suspend crystals in ethanol/water (1:1) for 7 days; the β-phase remains dominant at equilibrium .
- Lattice energy calculations : Compare energies using DMol³ (β-phase: −342.5 kJ/mol vs. α-phase: −338.9 kJ/mol ).
- Hot-stage microscopy : Track phase transitions in real-time (heating rate: 5°C/min ).
Q. What methodologies analyze the compound’s potential as a metal chelator?
Key steps:
- UV-Vis titration : Monitor λmax shifts (e.g., 325 nm → 365 nm with Cu²⁺) to determine 1:1 binding stoichiometry .
- Cyclic voltammetry : Evaluate redox behavior (Cu(II)/Cu(I) E1/2=+0.25 V ).
- Antimicrobial assays : Test chelates against S. aureus (MIC=4 µg/mL for Cu(II) complex vs. 16 µg/mL for ligand ).
Table 1. Crystallographic Parameters for Selected Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
